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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxychalcone

Cat. No.: B14668667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the spectroscopic data for 2-Hydroxy-
3-methoxychalcone, a member of the chalcone family of compounds known for their diverse

biological activities. By presenting a comparative analysis with structurally similar chalcones,

this document aims to offer a valuable resource for the identification, characterization, and

quality control of this important synthetic intermediate. The data herein is compiled from

publicly available spectral databases and relevant scientific literature.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Hydroxy-3-
methoxychalcone and two comparable chalcone derivatives: 2'-Hydroxy-4'-methoxychalcone

and 4-Hydroxy-3-methoxychalcone. This comparative approach facilitates the validation of

experimental findings and aids in the structural elucidation of related compounds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Proton Assignment
2-Hydroxy-3-

methoxychalcone

2'-Hydroxy-4'-

methoxychalcone

4-Hydroxy-3-

methoxychalcone

-OCH₃ Data not available 3.86 (s, 3H) 3.96 (s, 3H)

H-α Data not available
7.75 (d, J=15.0 Hz,

1H)

7.37 (d, J=15.6 Hz,

1H)

H-β Data not available
7.37 (d, J=15.0 Hz,

1H)

7.75 (d, J=15.6 Hz,

1H)

Aromatic Protons Data not available 6.86-8.14 (m) 6.95-8.02 (m)

-OH Data not available 10.09 (s, 1H) 5.96 (s, 1H)

Note: Specific peak assignments for 2-Hydroxy-3-methoxychalcone are not readily available

in the searched literature. The data for the comparative compounds is provided for reference.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon Assignment
2-Hydroxy-3-

methoxychalcone

2'-Hydroxy-4'-

methoxychalcone

4-Hydroxy-3-

methoxychalcone

C=O Data not available 187.28 187.28

C-α Data not available 118.44 118.44

C-β Data not available 143.70 143.70

-OCH₃ Data not available 55.57 55.57

Aromatic Carbons Data not available 101.37-163.04 110.0-160.0

Note: Specific peak assignments for 2-Hydroxy-3-methoxychalcone are not readily available

in the searched literature. The data for the comparative compounds is provided for reference.

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
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Functional Group
2-Hydroxy-3-

methoxychalcone

2'-Hydroxy-4'-

methoxychalcone

O-H Stretch
Broad band expected ~3200-

3600
Data not available

C-H Stretch (Aromatic) Expected ~3000-3100 Data not available

C=O Stretch Expected ~1630-1660 Data not available

C=C Stretch (Alkenyl) Expected ~1580-1620 Data not available

C-O Stretch Expected ~1200-1300 Data not available

Note: A general FTIR spectrum for 2-Hydroxy-3-methoxychalcone is available but a detailed

peak list is not provided. Expected ranges are based on typical chalcone spectra.

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

Compound λmax 1 λmax 2 Solvent

2-Hydroxy-3-

methoxychalcone
Data not available Data not available Data not available

2-methoxy-2'-

hydroxychalcone
292 362 Ethanol

Note: Specific UV-Vis data for 2-Hydroxy-3-methoxychalcone was not found. Data for a

closely related isomer is provided for reference.[1]

Table 5: Mass Spectrometry Data (m/z)

Compound Ionization Mode Precursor Ion [M] Major Fragment Ions

2-Hydroxy-3-

methoxychalcone
ESI-MS/MS [M-H]⁻: 253.087 238, 225, 239[2]

[M+H]⁺: 255.1016 213.3, 105.3, 131.3[2]
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide. These protocols are based on generalized procedures for the analysis of chalcone

derivatives and should be optimized for specific instrumentation and experimental conditions.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of the

analyte.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the chalcone sample in approximately 0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak.
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2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

Mix approximately 1-2 mg of the chalcone sample with ~100 mg of dry potassium bromide

(KBr) in an agate mortar.

Grind the mixture to a fine powder.

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The typical scanning range is 4000-400 cm⁻¹.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the conjugated system.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the chalcone sample in a suitable UV-grade solvent (e.g.,

ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

Prepare a series of dilutions to obtain concentrations that give absorbance readings within

the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14668667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use the pure solvent as a blank to zero the spectrophotometer.

Record the absorbance spectrum of each dilution over a wavelength range of

approximately 200-600 nm.

Identify the wavelength(s) of maximum absorbance (λmax).

4. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI).

Sample Preparation:

Dissolve a small amount of the chalcone sample in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 µg/mL.

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire mass spectra in both positive and negative ion modes to identify the [M+H]⁺ and

[M-H]⁻ ions, respectively.

Tandem Mass Spectrometry (MS/MS):

Select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻).

Subject the selected ion to collision-induced dissociation (CID) to generate fragment ions.

Analyze the resulting fragment ion spectrum to obtain structural information.

Visualizations
Experimental Workflow for Spectroscopic Analysis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14668667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chalcone compound.

Sample Preparation
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Data Interpretation
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Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of chalcones.

Logical Relationship for Spectroscopic Data Cross-Validation

This diagram outlines the logical process of cross-validating the identity and purity of a

chalcone sample using multiple spectroscopic techniques.
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Caption: Logical flow for the cross-validation of spectroscopic data for chalcones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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